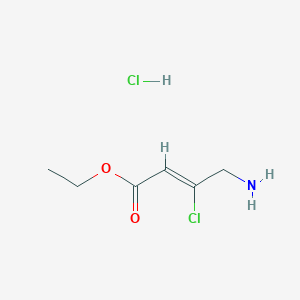

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride” is an organic compound. The (Z) notation indicates the configuration of the double bond, following the Cahn-Ingold-Prelog (CIP) rules . The 4-amino and 3-chloro denote the presence of an amino group and a chlorine atom on the but-2-enoate backbone. The ethyl group is likely attached to the carboxylate group forming an ester. The hydrochloride could mean that this compound is a hydrochloride salt, which is common in pharmaceutical compounds to increase their water solubility.

Molecular Structure Analysis

The molecular structure analysis would involve techniques like NMR spectroscopy . The presence of different functional groups like the amino group, chlorine atom, and ethyl ester would result in characteristic peaks in the NMR spectrum.Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the amino group might undergo acylation or alkylation reactions. The carbon-chlorine bond could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups and the hydrochloride salt form would likely make it soluble in polar solvents .Scientific Research Applications

- EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) is a commonly used crosslinker in bioconjugation. It facilitates the coupling of carboxyl groups to primary amines, forming stable covalent bonds . Researchers employ EDC to link biomolecules, such as proteins, peptides, and nucleic acids, for applications like enzyme-linked immunosorbent assays (ELISA), protein immobilization, and nanoparticle functionalization.

- An adapted strategy based on EDC crosslinking was developed to covalently couple phosphoramidated single-stranded DNA (ssDNA). This method stabilizes the conjugate, and the yield is improved compared to conventional EDC reactions . This approach finds applications in DNA-based bioconjugates, including biosensors, diagnostics, and drug delivery systems.

- Nordmann sources high-quality raw materials, including Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate, which may have applications in fine chemicals . While specific uses are not detailed, this compound could play a role in pharmaceuticals, agrochemicals, or specialty chemicals.

- Ethyl (2Z)-2-(2-chloro-4,5-difluorobenzoyl)-3-ethoxy-2-propenoate is another derivative of this compound. Fluorinated compounds often exhibit unique properties, making them valuable in drug discovery, materials science, and agrochemicals .

- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate, a related compound, undergoes cyclization to form thiazolidine derivatives. These compounds have potential applications in medicinal chemistry, as they exhibit diverse biological activities .

Bioconjugation and Crosslinking

Phosphoramidation of DNA

Fine Chemicals and Raw Materials

Fluorinated Compounds

Thiazolidine Derivatives

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)3-5(7)4-8;/h3H,2,4,8H2,1H3;1H/b5-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJYXPQWDQNNJ-FBZPGIPVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/CN)\Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)

![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)